3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone
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Overview
Description
3’-Fluoro-5’-methyl-2,2,2-trifluoroacetophenone: is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-5’-methyl-2,2,2-trifluoroacetophenone typically involves the introduction of fluorine atoms into the acetophenone structure. One common method is the reaction of 3’-fluoro-5’-methylacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-5’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3’-fluoro-5’-methyl-2,2,2-trifluoro-1-phenylethanol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3’-Fluoro-5’-methyl-2,2,2-trifluoroacetophenone is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates. It is also investigated for its potential use in imaging agents due to its fluorinated structure.
Industry: The compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for applications where high chemical stability and resistance to harsh conditions are required.
Mechanism of Action
The mechanism of action of 3’-Fluoro-5’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the additional fluorine and methyl groups.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom instead of a fluorine atom.
2,2,2-Trifluoro-3’-methylacetophenone: Similar but with a different substitution pattern.
Uniqueness: 3’-Fluoro-5’-methyl-2,2,2-trifluoroacetophenone is unique due to the specific arrangement of fluorine and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability, specific reactivity, and enhanced biological activity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-5-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-6(4-7(10)3-5)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTIJUNDYQTOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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